N-Formylcefotaxime

Overview

Description

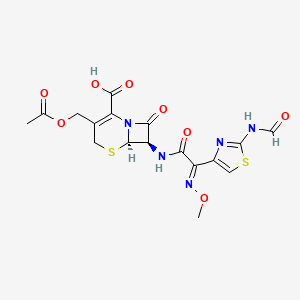

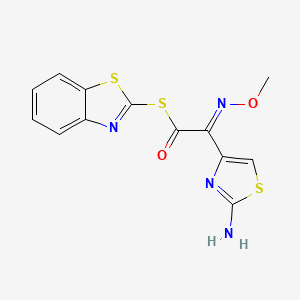

N-Formylcefotaxime is a chemical compound with the molecular formula C17H17N5O8S2 . It is a derivative of cefotaxime, a third-generation cephalosporin antibiotic .

Molecular Structure Analysis

The molecular structure of N-Formylcefotaxime consists of a beta-lactam ring, a thiazine ring, and an N-formyl group . The exact three-dimensional structure and conformational properties would require more detailed analysis using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .

Physical And Chemical Properties Analysis

The physical and chemical properties of N-Formylcefotaxime are not well-documented in the available literature. For a comprehensive analysis, experimental studies would need to be conducted to determine properties such as solubility, stability, melting point, and partition coefficient .

Scientific Research Applications

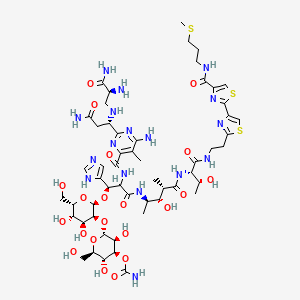

Biosynthesis of N-Formylated Sugars

N-formyltransferases, which include enzymes that catalyze the transfer of formyl groups to primary amine acceptors, are essential in the biosynthesis of N-formylated sugars. These enzymes, which require N10-formyltetrahydrofolate for activity, are significant in de novo purine biosynthesis and are targets for antifolate drug design. N-formylation also occurs in some amino sugars found in the O-antigens of pathogenic bacteria (Holden, Thoden, & Gilbert, 2016).

Formyl Peptide Receptor Family

Formyl peptide receptors (FPRs) are important in host defense and inflammation, mediating the activation of phagocytes by N-formyl and nonformyl peptides. The N-formyl peptides, exclusively encoded by bacterial and mitochondrial genes, are common ligands for all three human FPRs. These receptors play a crucial role in various biological functions and are a focus of structural and functional studies (Ye et al., 2009).

Inhibition of Human Neutrophil Activation

Studies have shown that compounds like honokiol can suppress formyl peptide-induced human neutrophil activation by blocking formyl peptide receptor 1 (FPR1). This has implications for treating FPR1-mediated inflammatory diseases (Liu et al., 2017).

Role in Epithelial Repair

The N-formyl peptide receptors in epithelia, especially in the intestinal epithelium, are critical for mucosal wound repair. The activation of these receptors by specific ligands like annexin A1 mediates signaling pathways that promote mucosal wound recovery, highlighting a novel aspect of epithelial FPR1/NOX1-dependent redox signaling (Leoni et al., 2013).

Antibiotic Resistance and Microbial Ecology

Studies on antibiotic resistance in various ecosystems have highlighted the role of N-formylated compounds like cefotaxime in selecting for resistant bacterial strains. This has implications for understanding the spread of antibiotic resistance in environments like aquaculture systems (Huang et al., 2015).

Mechanism of Action

Target of Action

N-Formylcefotaxime, also known as Cefotaxime, primarily targets the penicillin-binding proteins (PBPs) in bacterial cell walls . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

Cefotaxime inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . Cefotaxime shows high affinity for penicillin-binding proteins in the cell wall including PBP Ib and PBP III .

Biochemical Pathways

The inhibition of cell wall synthesis disrupts the integrity of the bacterial cell wall, leading to cell lysis . This is due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested . Cefotaxime has activity in the presence of some beta-lactamases, both penicillinases and cephalosporinases, of gram-negative and gram-positive bacteria .

Pharmacokinetics

Cefotaxime is widely distributed to body tissues and fluids, including aqueous humor, ascitic and prostatic fluids, and bone . It penetrates the cerebrospinal fluid best when the meninges are inflamed . The drug is partially metabolized in the liver to an active metabolite, desacetylcefotaxime . About 60% of the drug and its metabolites are excreted in the urine . The elimination half-life of cefotaxime is approximately 1 to 1.5 hours in adults, but it can be prolonged with renal and/or hepatic impairment .

Result of Action

The result of cefotaxime’s action is the death of the bacterial cells due to cell lysis . This makes cefotaxime effective against a broad spectrum of Gram-positive and Gram-negative bacteria . Some bacteria, such as enterococcus species, may be intrinsically resistant to cefotaxime . Most extended-spectrum beta-lactamase (ESBL)-producing and carbapenemase-producing isolates are also resistant to cefotaxime .

Action Environment

The efficacy and stability of cefotaxime can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can affect the drug’s action . Additionally, patient-specific factors, such as renal and hepatic function, can impact the drug’s pharmacokinetics

Safety and Hazards

properties

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O8S2/c1-7(24)30-3-8-4-31-15-11(14(26)22(15)12(8)16(27)28)20-13(25)10(21-29-2)9-5-32-17(19-9)18-6-23/h5-6,11,15H,3-4H2,1-2H3,(H,20,25)(H,27,28)(H,18,19,23)/b21-10+/t11-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSLXJHSQSHRFM-SREUQGABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NC=O)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)NC=O)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formylcefotaxime | |

CAS RN |

66403-32-5 | |

| Record name | N-Formylcefotaxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066403325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [6R-[6α,7β(Z)]]-3-(acetoxymethyl)-7-[[2-(formylamino)thiazol-4-yl](methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

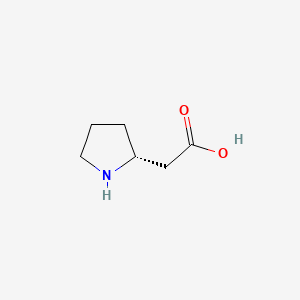

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

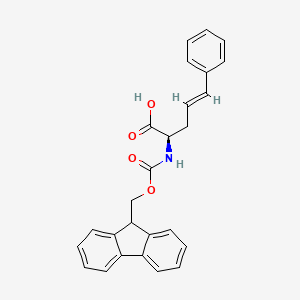

![2-[(Tert-butoxycarbonyl)amino]-5-phenylpentanoic acid](/img/structure/B1336913.png)

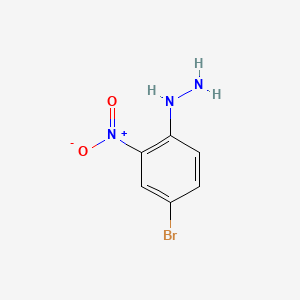

![4H,6H-thieno[3,4-c]isoxazol-3-amine](/img/structure/B1336931.png)